![molecular formula C17H20FNO2 B3015407 2-Ethoxy-6-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol CAS No. 1042522-18-8](/img/structure/B3015407.png)

2-Ethoxy-6-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

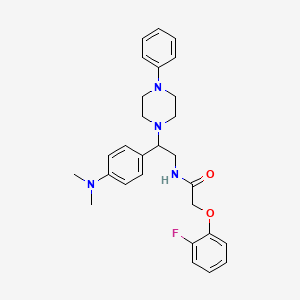

“2-Ethoxy-6-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol” is a biochemical compound used for proteomics research . It has a molecular formula of C17H20FNO2 and a molecular weight of 289.34 .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C17H20FNO2 . This indicates that the compound contains 17 carbon atoms, 20 hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms . For a detailed structural analysis, it would be beneficial to refer to a compound database or a chemistry research paper.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like melting point, boiling point, and density . Unfortunately, specific physical and chemical properties for “this compound” were not found in the retrieved data.Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthetic Routes and Chemical Structure Analysis : This compound and its derivatives have been synthesized and characterized in several studies. For example, one study focused on the synthesis of Ethyl(S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate, a related compound, through a racemic synthetic route (Cai Xiao & Xie Bing, 2006).

Molecular Structures in Crystallography : The absolute configuration of certain derivatives, such as N‐[(R)‐1‐(2‐Hydroxy‐3,5‐dimethylphenyl)ethyl]‐N‐[(R)‐2‐methyl‐1‐phenylpropyl]ammonium chloride, has been determined through crystallography, aiding in understanding their chemical properties (Guangyou Zhang et al., 2006).

Applications in Coordination Chemistry

Transition Metal Complexes : This compound has been used to synthesize new tripodal ligands with N2O2 donor sets, which have significant implications in coordination chemistry, particularly in the stabilization of metal-coordinated phenoxyl radical species (Atasi Mukherjee et al., 2010).

Catalytic Activities : Studies on distorted square pyramidal Cu(II) complexes using similar phenol-based ligands have shown potential for catalytic activities, including catecholase activity and anticancer activities in human breast cancer cell lines (Apurba Bhunia et al., 2015).

Spectroscopic Studies

Fluorescence Spectral Studies : Interaction studies of fluorescent probes with proteins like Bovine Serum Albumin (BSA) using phenol derivatives have been conducted to understand binding mechanisms and quenching modes, which are crucial for developing fluorescent markers and sensors (K. Ghosh et al., 2016).

Electronic Structure Analysis : Detailed investigations into the electronic structure and spectroscopic properties of similar compounds have been carried out using various computational methods, providing insights into their chemical behavior (Ç. Albayrak et al., 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It’s known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Its involvement in sm cross-coupling reactions suggests it may play a role in carbon-carbon bond formation .

Result of Action

Its use in proteomics research suggests it may have an impact on protein function or structure .

Action Environment

The action of 2-Ethoxy-6-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which this compound can participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Análisis Bioquímico

Biochemical Properties

It is known that benzylic halides typically react via an SN2 pathway, and 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance stabilized carbocation .

Molecular Mechanism

It is known that benzylic halides typically react via an SN2 pathway, and 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance stabilized carbocation .

Propiedades

IUPAC Name |

2-ethoxy-6-[[1-(4-fluorophenyl)ethylamino]methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO2/c1-3-21-16-6-4-5-14(17(16)20)11-19-12(2)13-7-9-15(18)10-8-13/h4-10,12,19-20H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCJHGQHMFGVEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1O)CNC(C)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B3015325.png)

![(Z)-ethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-((E)-styryl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3015326.png)

![4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3015328.png)

![4-[2-(Dimethylamino)ethoxy]aniline dihydrochloride](/img/structure/B3015334.png)

![4-tert-butyl-2-oxo-N-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B3015338.png)

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3015340.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)pivalamide](/img/structure/B3015341.png)

![Tert-butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate;hydrochloride](/img/structure/B3015347.png)